6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-methyl-2-oxaspiro[33]heptane-6-carbonitrile is a chemical compound with the molecular formula C8H11NO It is characterized by a spirocyclic structure, which includes a nitrile group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrile group under specific conditions to form the desired spirocyclic compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group and spirocyclic structure may play a role in its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the detailed pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-oxaspiro[3.3]heptane-6-carboxylic acid: Similar spirocyclic structure with a carboxylic acid group instead of a nitrile group.
6-methyl-2-oxaspiro[3.3]heptane-6-amine: Contains an amine group instead of a nitrile group.
Uniqueness
6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific combination of a spirocyclic structure and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
2763755-03-7 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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